molecular formula C20H18BrNO3 B2717301 1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-90-7

1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2717301
CAS No.: 877810-90-7
M. Wt: 400.272
InChI Key: SIFVZWXCYBTOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a novel chemical entity designed for research and development in medicinal chemistry. It is built around the spiro[chroman-2,4'-piperidin]-4-one pharmacophore, a privileged scaffold recognized for its significant potential in drug discovery . This scaffold is a structural component of various drug candidates and has been the focus of recent research due to its diverse biological activities . The core spiro[chroman-2,4'-piperidin]-4-one structure has been identified as a key motif in the development of therapeutic agents for multiple conditions. For instance, derivatives of this scaffold have been designed and synthesized as potent anti-tubercular agents, with one study identifying a specific analog that exhibited significant inhibition of Mycobacterium tuberculosis . Furthermore, other research has demonstrated that novel compounds based on this structure can act as effective agonists for the G-protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus . Additional studies have explored similar spiro[chroman-2,4'-piperidin]-4-one derivatives as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme targeted for metabolic disorders . The incorporation of the 2-bromobenzoyl group in this compound provides a versatile synthetic handle for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize the properties of this lead compound for specific biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1'-(2-bromobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c21-16-7-3-1-5-14(16)19(24)22-11-9-20(10-12-22)13-17(23)15-6-2-4-8-18(15)25-20/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFVZWXCYBTOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Halogenation at the chromanone core (e.g., C6-bromo in 6-Bromospiro[chroman-2,4′-piperidin]-4-one) enhances reactivity but may reduce metabolic stability .

Anticancer Activity

Spirochromanones exhibit potent cytotoxicity via apoptosis induction and cell cycle arrest. Selected examples:

Compound Cell Line (IC₅₀, μM) Mechanism of Action Reference
16 (sulfonyl spacer) MCF-7: 0.31; HT-29: 5.62 Apoptosis induction (3-fold increase in early apoptosis), G2-M phase arrest
40 (thiophene derivative) B16F10: 13.15 ± 1.9 High selectivity index (SI = 13.37)
1'-(2-Bromobenzoyl) Not explicitly reported Presumed similar to 16 via structural analogy

Key Findings :

  • Sulfonyl-linked derivatives (e.g., 16 ) show superior potency, likely due to enhanced interaction with apoptotic proteins .
  • The 2-bromobenzoyl analogue is hypothesized to exhibit comparable activity but requires empirical validation.

Enzyme Inhibition (Acetyl-CoA Carboxylase, ACC)

Spirochromanones are potent ACC inhibitors, targeting lipid metabolism in obesity and diabetes:

Compound ACC Inhibition (IC₅₀) Structural Determinants Reference
Quinoline-4-carbonyl derivatives (e.g., 12a ) <1 μM (in vitro) Quinoline moiety enhances binding to ACC CT domain
1'-(Indole-6-carbonyl) derivatives <0.5 μM (in vitro) Aromatic heterocycles improve affinity
1'-(2-Bromobenzoyl) Not reported Bromine may sterically hinder ACC binding

Key Insights :

  • Bulky substituents (e.g., 2-bromobenzoyl) may reduce ACC inhibition efficacy compared to planar heterocycles like quinoline .

Pharmacological Versatility

  • Antimicrobial Activity : Pyrrole-containing derivatives (e.g., 1'-(1-(4-Chlorobenzyl)-1H-pyrrole-2-carbonyl) ) exhibit moderate antifungal and antibacterial effects, likely via membrane disruption .
  • Metabolic Stability : Methoxy-substituted derivatives (e.g., 1'-benzyl-6-methoxyspiro[chroman-2,4'-piperidin]-4-one ) show improved pharmacokinetic profiles due to reduced oxidative metabolism .

Biological Activity

1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. This article explores its biological activities, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a bromobenzoyl group attached to a spiro[chroman-2,4'-piperidin]-4-one scaffold. This structure is notable for its potential interactions with various biological targets, which may lead to diverse therapeutic applications.

1. Anticancer Properties

Research indicates that this compound exhibits anticancer activity . It is believed to inhibit cell proliferation by interacting with specific enzymes involved in cancer cell growth. For example, studies have shown that the compound can inhibit certain kinases that are critical for tumor progression.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it may be effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

3. Cholinesterase Inhibition

Another significant aspect of its biological activity is its potential as a cholinesterase inhibitor . This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinesterase inhibitors are used to enhance cholinergic neurotransmission.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. For instance, it could inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in synaptic clefts.
  • Signal Transduction Pathways : By affecting signal transduction pathways, the compound could influence cellular responses related to growth and apoptosis.

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profiles of this compound:

StudyFindings
In vitro studies on cancer cell lines Demonstrated significant inhibition of proliferation in various cancer types (e.g., breast and colon cancer) with IC50 values in the micromolar range.
Antimicrobial assays Showed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Cholinesterase inhibition assays Revealed IC50 values indicating moderate inhibition compared to standard cholinesterase inhibitors like physostigmine.

Comparative Analysis

When comparing this compound with other similar compounds, it stands out due to its specific combination of functional groups:

Compound NameStructural FeaturesBiological Activity
6-Bromospiro[chroman-2,4'-piperidin]-4-oneBromine substitutionPotential anticancer activity
tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine]-2,4'-piperidineDioxine ring incorporationAntimicrobial properties
1-Boc-4-(4-Bromobenzoyl)piperidineBenzoyl substitutionAnalgesic properties

Q & A

Q. What are the key synthetic routes for 1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one and its derivatives?

The synthesis typically involves multi-step procedures:

  • Method A : Reaction of spiro[chroman-2,4'-piperidin]-4-one with acid chlorides (e.g., 2-bromobenzoyl chloride) under triethylamine catalysis, followed by heating (60°C, 5 hours), solvent removal, and recrystallization from ethanol .
  • Method B : Sulfonylation using sulfonyl chlorides under similar conditions, yielding derivatives with enhanced bioactivity (e.g., compound 16 with IC50 values of 0.31–5.62 μM) .
    Key intermediates like tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate are synthesized via base-catalyzed spirocyclization of 1-(2-hydroxyphenyl)ethanone and N-Boc-4-piperidinone .

Q. What structural features contribute to the compound’s biological activity?

The spirocyclic framework (chroman fused with piperidine) provides conformational rigidity, while the 2-bromobenzoyl group enhances lipophilicity and target binding. Substituents on the piperidine ring (e.g., sulfonyl groups) significantly modulate potency, as seen in compound 16’s superior cytotoxicity compared to trimethoxyphenyl derivatives (IC50: 0.31 μM vs. 18.77 μM) .

Q. Which in vitro assays are commonly used to evaluate its anticancer potential?

  • MTT assay : Standard for cytotoxicity screening (72-hour exposure, MCF-7, A2780, HT-29 cell lines) .
  • Annexin V/PI staining : Quantifies apoptosis induction (e.g., compound 16 increased early apoptosis by >3x in MCF-7 cells) .
  • Cell cycle analysis : Flow cytometry to detect phase-specific arrest (e.g., G2-M phase accumulation with compound 16) .

Q. How is the compound characterized post-synthesis?

  • ¹H/¹³C NMR : Confirms spirocyclic structure and substituent integration .
  • HRMS : Validates molecular mass and purity .
  • Elemental analysis : Ensures stoichiometric accuracy (e.g., C, H, N content) .

Advanced Research Questions

Q. How do substituents influence the compound’s mechanism of action?

  • Sulfonyl vs. Carbonyl bridges : Sulfonyl derivatives (e.g., compound 16) exhibit stronger pro-apoptotic effects due to enhanced electrophilicity and protein binding (e.g., acetyl-CoA carboxylase inhibition) .
  • Halogen substitution : Bromine at the benzoyl position improves metabolic stability and target affinity compared to chlorine or methoxy groups .

Q. What contradictions exist in structure-activity relationship (SAR) data?

  • While sulfonyl derivatives show potent cytotoxicity (IC50 <5 μM), some analogs with bulky substituents (e.g., trimethoxyphenyl) display reduced activity (IC50 >18 μM), suggesting steric hindrance limits target engagement .
  • Paradoxically, certain low-activity derivatives (e.g., compound 15) still induce apoptosis, implying off-target effects or alternative pathways .

Q. How can researchers optimize apoptosis induction in resistant cell lines?

  • Dose-dependent strategies : Compound 16 increases sub-G1 populations (0.3% to 1.54%) at higher concentrations (10 μM) .
  • Combination therapies : Pairing with DNA-damaging agents (e.g., doxorubicin) may synergize via dual apoptosis/necrosis pathways .

Q. What computational methods support target identification?

  • Molecular docking : Used to predict binding with acetyl-CoA carboxylase (ACC) and histone deacetylases (HDACs) .
  • QSAR models : Correlate substituent electronegativity with ACC inhibition (R² >0.85 in spirochromanone derivatives) .

Q. How do pharmacokinetic challenges impact in vivo translation?

  • Low bioavailability : Spirocyclic rigidity may reduce solubility. Solutions include prodrug formulations (e.g., ester derivatives) or nanoparticle encapsulation .
  • Metabolic instability : Bromine substituents mitigate CYP450-mediated degradation compared to non-halogenated analogs .

Q. What comparative studies exist with structurally related compounds?

  • Spiro[chroman-2,4′-piperidin]-4-one vs. ADL5859 : The latter (with a hydroxyphenyl group) shows δ-opioid receptor agonism but weaker anticancer activity, highlighting the critical role of the 2-bromobenzoyl group .
  • 1'-(2,5-Dichlorobenzoyl) analog : Demonstrates ACC inhibition (IC50: 12 nM) but lower apoptosis induction than the 2-bromo derivative .

Methodological Recommendations

  • Synthetic optimization : Prioritize sulfonyl and halogenated derivatives for enhanced bioactivity .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) with proteomics to map apoptosis-related pathways (e.g., Bcl-2/Bax ratio changes) .
  • In vivo models : Use xenografts (e.g., HCT-116) to validate tumor growth inhibition and pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.